

# Comprehensive Analytical Characterization of 4-Chloro-3-(ethanesulfonyl)benzoic acid

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## Compound of Interest

Compound Name:	4-Chloro-3-(ethanesulfonyl)benzoic acid
CAS No.:	651058-93-4
Cat. No.:	B12605892

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## Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **4-Chloro-3-(ethanesulfonyl)benzoic acid**. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document details robust protocols for chromatographic separation, structural elucidation, and purity assessment. The methods described herein are grounded in established principles and are designed to be self-validating, ensuring high-confidence results. We will explore High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure determination, Mass Spectrometry (MS) for molecular weight verification, Infrared (IR) Spectroscopy for functional group analysis, and Elemental Analysis for compositional confirmation. Each section explains the causality behind experimental choices, providing not just a protocol, but a framework for analytical problem-solving.

## Introduction and Physicochemical Profile

**4-Chloro-3-(ethanesulfonyl)benzoic acid** is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and an ethanesulfonyl group. Such molecules are often key intermediates in the synthesis of pharmacologically active compounds, where the sulfone and carboxylic acid moieties can play crucial roles in biological activity and pharmacokinetic properties.[1] Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for its use in research and development, ensuring identity, purity, and consistency between batches.

### Physicochemical Data Summary

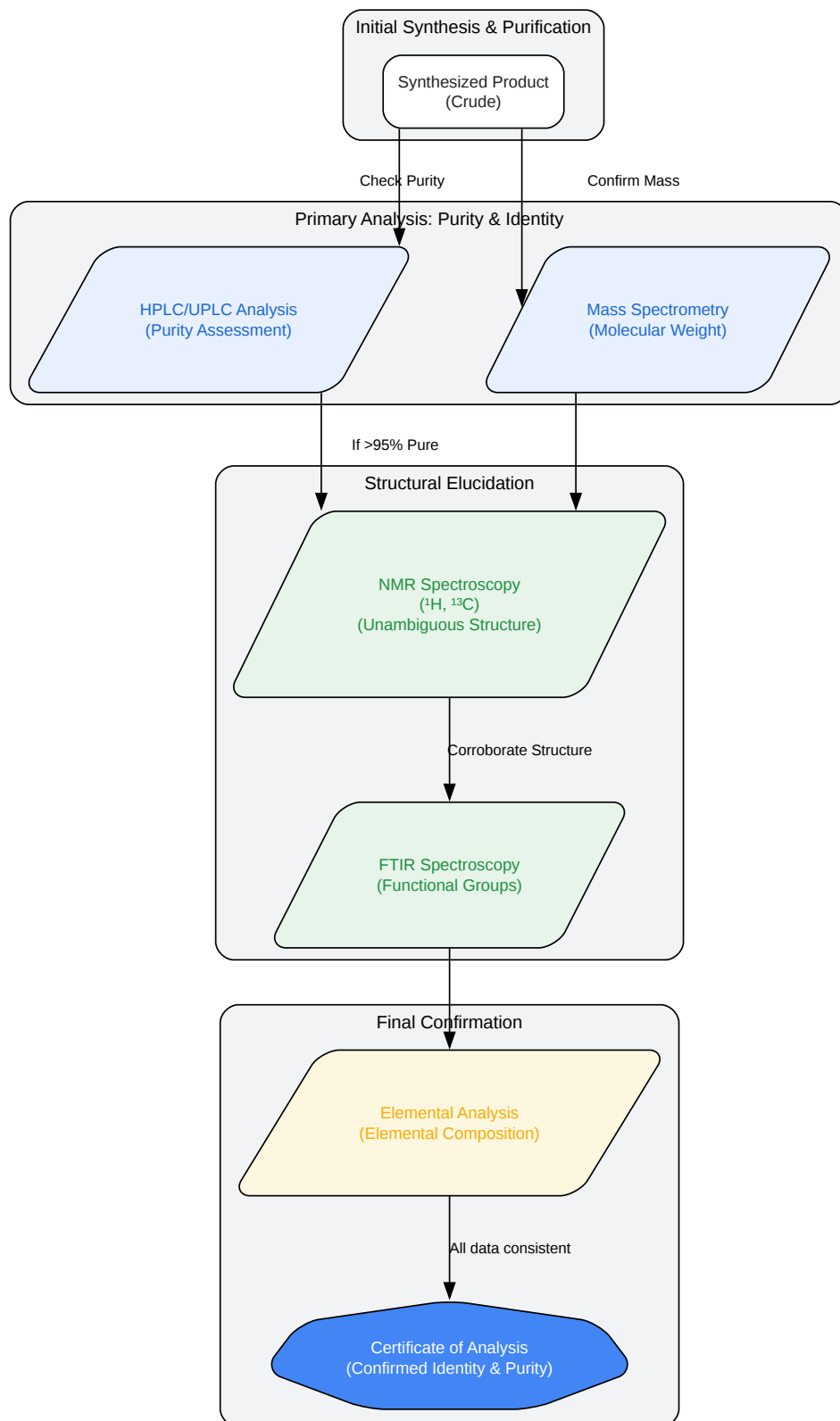
Before embarking on analytical method development, a review of the compound's known or calculated properties is essential. This data informs choices regarding solvents, chromatographic conditions, and sample handling.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>4</sub> S	(Calculated)
Molecular Weight	248.68 g/mol	(Calculated)
Canonical SMILES	CCS(=O) (=O)C1=C(C=C(C=C1)C(=O)O) )Cl	(Calculated)
Appearance	Expected to be a white to off-white solid	Analogy to[1]
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate)	Analogy to[2][3]
pKa	~2.5 - 3.5 (Predicted for carboxylic acid)	Analogy to[2]

## Integrated Analytical Workflow

A multi-technique approach is required for the unequivocal characterization of a novel or synthesized compound. No single method can provide all the necessary information. The

following workflow illustrates a logical sequence of analysis to confirm the structure, purity, and identity of **4-Chloro-3-(ethanesulfonyl)benzoic acid**.



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Caption: Integrated workflow for the characterization of **4-Chloro-3-(ethanesulfonyl)benzoic acid**.

## Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. A reverse-phase (RP-HPLC) method is ideal for this compound due to its moderate polarity. The non-polar stationary phase (e.g., C18) will retain the molecule, which can then be eluted with a polar mobile phase.

Expertise & Causality: The choice of a C18 column is based on its proven versatility for separating a wide range of aromatic compounds.<sup>[4]</sup> The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid (formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group, leading to a more retained, sharper, and more symmetrical peak shape.<sup>[4][5]</sup>

### Protocol: RP-HPLC Purity Determination

- Sample Preparation:
  - Accurately weigh approximately 10 mg of **4-Chloro-3-(ethanesulfonyl)benzoic acid**.
  - Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  - Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
  - The following table outlines a robust starting point for method development.

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	Standard for aromatic acid analysis.[6]
Mobile Phase A	0.1% Formic Acid in Water	Acidifier for peak shape, MS-compatible.[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic eluent.
Gradient	30% B to 90% B over 15 min	Ensures elution of the main peak and any less polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Column Temp.	30 $^{\circ}$ C	Provides stable retention times.
Injection Vol.	10 $\mu$ L	Standard volume for analytical HPLC.
Detector	UV-Vis or PDA	Set to 254 nm, a common wavelength for aromatic compounds.

- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity of the main peak as a percentage of the total peak area.
  - The retention time should be consistent across injections. The peak should be symmetrical (tailing factor between 0.9 and 1.2).

## Spectroscopic Structural Elucidation

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required to fully characterize the carbon-hydrogen framework.

**Expertise & Causality:** The choice of a deuterated solvent like DMSO- $d_6$  is ideal as it readily dissolves the compound and its residual proton signal does not interfere with the aromatic region. The acidic proton of the carboxylic acid is often broad and may exchange with water in the solvent; observing it confirms the functional group's presence. The splitting patterns (e.g., triplet and quartet for the ethyl group) are dictated by the number of neighboring protons and provide direct evidence of connectivity.[7]

## Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

- Sample Preparation:
  - Accurately weigh 15-20 mg of the purified compound.
  - Dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ) in a clean, dry 5 mm NMR tube.[7]
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrumental Parameters (400 MHz Spectrometer):
  - $^1\text{H}$  NMR: Acquire with a standard  $30^\circ$  pulse angle and a 1-2 second relaxation delay. A sufficient number of scans (typically 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Predicted Spectral Data:

<sup>1</sup> H NMR Prediction	Shift (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~13.5	broad s	1H	-COOH
Aromatic	~8.2	d	1H	Ar-H ortho to COOH
Aromatic	~8.0	dd	1H	Ar-H ortho to SO <sub>2</sub> Et
Aromatic	~7.8	d	1H	Ar-H ortho to Cl
Ethanesulfonyl	~3.4	q	2H	-SO <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
Ethanesulfonyl	~1.2	t	3H	-SO <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

<sup>13</sup> C NMR Prediction	Shift (ppm)	Assignment
Carbonyl	~165	C=O
Aromatic	~140-125	6 x Ar-C
Methylene	~50	-CH <sub>2</sub> -
Methyl	~7	-CH <sub>3</sub>

## Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the molecular ion.

**Expertise & Causality:** ESI in negative ion mode (ESI<sup>-</sup>) is preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]<sup>-</sup> ion. This provides an unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the elemental composition by measuring the mass with very high precision.

## Protocol: ESI-MS Analysis

- Sample Preparation:

- Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
- Instrumentation and Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Negative.
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  - Scan Range: m/z 50 - 500.
  - Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Expected Results:
  - The primary ion observed should correspond to the deprotonated molecule  $[M-H]^-$ .
  - Calculated Exact Mass: 247.9913 for  $C_9H_8ClO_4S^-$ .
  - Isotope peaks corresponding to  $^{37}Cl$  (~32% the abundance of the  $^{35}Cl$  peak) and  $^{34}S$  should also be visible at  $[M-H+2]^-$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8]

Expertise & Causality: The IR spectrum provides a molecular "fingerprint." For this compound, the most diagnostic peaks will be the very broad O-H stretch from the carboxylic acid dimer, the sharp C=O stretch, and the strong, characteristic S=O stretches of the sulfone group.[9] The presence of all these bands provides strong evidence for the compound's structure.

## Protocol: FTIR Analysis

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.

- KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Data Acquisition:
  - Scan the sample typically from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum first and subtract it from the sample spectrum.
- Expected Characteristic Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Reference
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid (dimer)	[8][9]
1720 - 1680	C=O stretch	Carboxylic Acid	[8][9]
1350 - 1300	S=O asymmetric stretch	Sulfone	-
1160 - 1120	S=O symmetric stretch	Sulfone	-
~800 - 600	C-Cl stretch	Aryl Chloride	-

## Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements (C, H, N, S, etc.) in a pure sample. The experimental values are compared against the theoretical values calculated from the molecular formula.

**Expertise & Causality:** This technique serves as a final, fundamental check on the compound's composition and purity. A close match between the experimental and theoretical values (typically within  $\pm 0.4\%$ ) provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

## Protocol: CHNS Analysis

- Sample Preparation:
  - Provide ~2-3 mg of the highly purified, dry sample in a pre-weighed tin capsule.
- Instrumentation:
  - Use a commercial CHNS elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, SO<sub>2</sub>, N<sub>2</sub>) are separated and quantified.
- Theoretical vs. Expected Results:

Element	Theoretical Mass %
Carbon (C)	43.47%
Hydrogen (H)	3.65%
Chlorine (Cl)	14.26%
Oxygen (O)	25.73%
Sulfur (S)	12.89%

## Conclusion

The analytical methods detailed in this guide provide a robust and multi-faceted strategy for the complete characterization of **4-Chloro-3-(ethanesulfonyl)benzoic acid**. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently establish the identity, structure, purity, and composition of this important chemical intermediate. Adherence to these protocols will ensure data integrity, which is paramount for applications in drug discovery, chemical synthesis, and quality assurance.

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